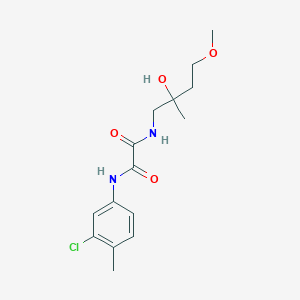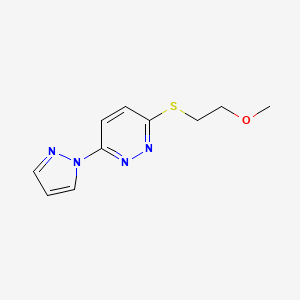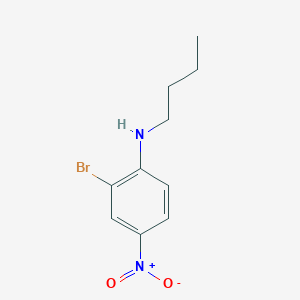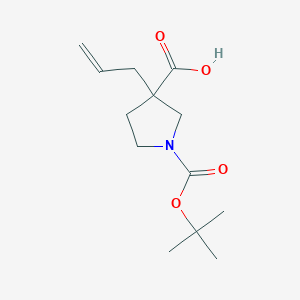![molecular formula C16H18N6O2S3 B2802224 1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1448070-79-8](/img/structure/B2802224.png)
1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H18N6O2S3 and its molecular weight is 422.54. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insecticidal Applications
Compounds similar to 1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide have demonstrated potential as insecticidal agents. For example, sulfonamides bearing thiazole moiety have been found effective against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Antiproliferative Activities
Certain pyrazole-sulfonamide derivatives have been investigated for their antiproliferative activities against HeLa and C6 cell lines. These compounds, including some similar to the subject compound, have shown cell-selective effects and broad-spectrum antitumor activity (Mert et al., 2014).
Antibacterial Applications
Novel heterocyclic compounds containing a sulfonamido moiety, akin to the subject compound, have been synthesized for use as antibacterial agents. Some of these compounds have exhibited high antibacterial activities (Azab et al., 2013).
Carbonic Anhydrase Inhibition
Pyrazole based sulfonamides, similar to the compound , have been studied for their inhibitory effects on human erythrocyte carbonic anhydrase isoenzymes I and II. The metal complexes of these compounds showed more effective inhibitory activity than their free ligand forms (Büyükkıdan et al., 2017).
Fungicidal Activity
Some heterocyclic compounds, including those containing the pyrazolyl moiety, have shown preliminary fungicidal activity. This suggests potential applications of similar compounds in fungicide development (El-Telbani et al., 2007).
Antimicrobial, Antilipase, and Antiurease Activities
Compounds containing several azole moieties, akin to the subject compound, have been synthesized and shown to exhibit antimicrobial, antilipase, and/or antiurease activities. This highlights their potential in the development of treatments targeting these activities (Ceylan et al., 2014).
Anticancer Evaluation
Pyrazole derivatives, similar to 1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide, have been studied for their anticancer activities. Some of these derivatives have shown better activity than conventional anticancer drugs like doxorubicin (El-Gaby et al., 2017).
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S3/c1-10-14(11(2)21(3)19-10)27(23,24)17-7-6-12-9-26-16-18-15(20-22(12)16)13-5-4-8-25-13/h4-5,8-9,17H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNCQXQNOPCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)


![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)


![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2802154.png)


![4-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2802160.png)

![2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2802162.png)
